(2R)-2-(naphthalen-1-yl)oxirane
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Overview
Description
(2R)-2-(naphthalen-1-yl)oxirane is a chiral epoxide compound that features a naphthalene ring attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-1-yl)oxirane typically involves the epoxidation of a naphthalene derivative. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(naphthalen-1-yl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(2R)-2-(naphthalen-1-yl)oxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(naphthalen-1-yl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The naphthalene ring can interact with hydrophobic regions of proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(naphthalen-1-yl)oxirane
- (2R)-2-(phenyl)oxirane
- (2R)-2-(naphthalen-2-yl)oxirane
Uniqueness
(2R)-2-(naphthalen-1-yl)oxirane is unique due to its specific chiral configuration and the presence of the naphthalene ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. The chiral nature of the compound allows for enantioselective interactions, which can be crucial in applications such as drug development and asymmetric synthesis.
Properties
CAS No. |
208343-02-6 |
---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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